molecular formula C7H7ClI3N B6225931 1-(2,3,5-triiodophenyl)methanamine hydrochloride CAS No. 2770359-11-8

1-(2,3,5-triiodophenyl)methanamine hydrochloride

Cat. No. B6225931
CAS RN: 2770359-11-8
M. Wt: 521.3
InChI Key:
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Description

1-(2,3,5-Triiodophenyl)methanamine hydrochloride, also known as TIPM, is a synthetic organic compound that has been used in various scientific research applications. TIPM is a derivative of the triiodophenol family, which is composed of three iodine atoms attached to a phenol group. It is a white crystalline solid that is soluble in water and ethanol. It has a molecular weight of 441.9 g/mol and an empirical formula of C7H7INO3. It has been used in various scientific research applications due to its unique properties, such as its reactivity, its ability to form complexes, and its ability to act as a catalyst.

Scientific Research Applications

1-(2,3,5-triiodophenyl)methanamine hydrochloride has been used in various scientific research applications due to its unique properties. It has been used as a catalyst for organic reactions, such as the synthesis of organic compounds. It has also been used in the synthesis of organic compounds, such as dyes and pigments. Additionally, it has been used in the synthesis of pharmaceuticals and as a reagent in analytical chemistry.

Mechanism of Action

1-(2,3,5-triiodophenyl)methanamine hydrochloride acts as a catalyst in organic reactions due to its ability to form complexes with other molecules. It can form complexes with other molecules by forming a covalent bond with them. This covalent bond allows 1-(2,3,5-triiodophenyl)methanamine hydrochloride to act as a bridge between two molecules, allowing them to react with each other. Additionally, 1-(2,3,5-triiodophenyl)methanamine hydrochloride can form complexes with other molecules by forming hydrogen bonds with them. This allows 1-(2,3,5-triiodophenyl)methanamine hydrochloride to act as a bridge between two molecules, allowing them to react with each other.
Biochemical and Physiological Effects
1-(2,3,5-triiodophenyl)methanamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant activity, which can help protect cells from damage caused by free radicals. Additionally, it has been shown to have anti-inflammatory activity, which can help reduce inflammation. It has also been shown to have antimicrobial activity, which can help protect against bacterial and fungal infections. Finally, it has been shown to have antiviral activity, which can help protect against viral infections.

Advantages and Limitations for Lab Experiments

1-(2,3,5-triiodophenyl)methanamine hydrochloride has several advantages for use in lab experiments. It is a relatively stable compound and is soluble in water and ethanol, which makes it easy to use in experiments. Additionally, it is a relatively inexpensive compound, making it cost-effective for use in experiments. Finally, it is a versatile compound, as it can be used as a catalyst in organic reactions and as a reagent in analytical chemistry.
However, there are some limitations to the use of 1-(2,3,5-triiodophenyl)methanamine hydrochloride in lab experiments. It is toxic and has been shown to cause skin irritation and allergic reactions. Additionally, it is not very soluble in organic solvents, which can make it difficult to use in certain experiments. Finally, it has a relatively short shelf life and must be stored in a cool, dry place.

Future Directions

There are several potential future directions for the use of 1-(2,3,5-triiodophenyl)methanamine hydrochloride in scientific research. One potential direction is the development of new catalysts and reagents based on 1-(2,3,5-triiodophenyl)methanamine hydrochloride. Additionally, 1-(2,3,5-triiodophenyl)methanamine hydrochloride could be used to develop new pharmaceuticals and dyes. Finally, 1-(2,3,5-triiodophenyl)methanamine hydrochloride could be used to develop new analytical techniques and methods for the detection and characterization of organic compounds.

Synthesis Methods

1-(2,3,5-triiodophenyl)methanamine hydrochloride can be synthesized using a variety of methods. One method is the reaction of 2,3,5-triiodophenol with aqueous ammonia in the presence of a base, such as sodium hydroxide. This reaction produces a precipitate of 1-(2,3,5-triiodophenyl)methanamine hydrochloride hydrochloride, which can be purified by recrystallization. Another method is the reaction of 2,3,5-triiodophenol with formaldehyde in the presence of a base, such as sodium hydroxide. This reaction produces a precipitate of 1-(2,3,5-triiodophenyl)methanamine hydrochloride hydrochloride, which can be purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,3,5-triiodophenyl)methanamine hydrochloride involves the reaction of 2,3,5-triiodobenzoic acid with formaldehyde followed by reduction of the resulting Schiff base with sodium borohydride and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "2,3,5-triiodobenzoic acid", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2,3,5-triiodobenzoic acid is reacted with formaldehyde in the presence of a catalyst to form the corresponding Schiff base.", "Step 2: The Schiff base is then reduced with sodium borohydride to form 1-(2,3,5-triiodophenyl)methanamine.", "Step 3: The resulting amine is quaternized with hydrochloric acid to form 1-(2,3,5-triiodophenyl)methanamine hydrochloride." ] }

CAS RN

2770359-11-8

Product Name

1-(2,3,5-triiodophenyl)methanamine hydrochloride

Molecular Formula

C7H7ClI3N

Molecular Weight

521.3

Purity

95

Origin of Product

United States

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